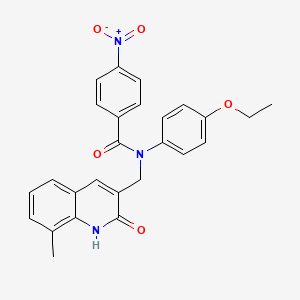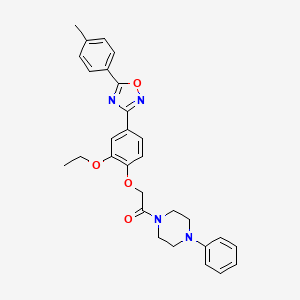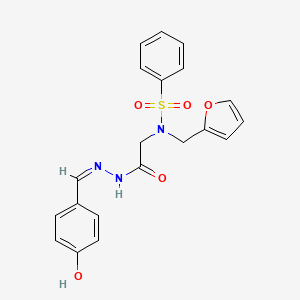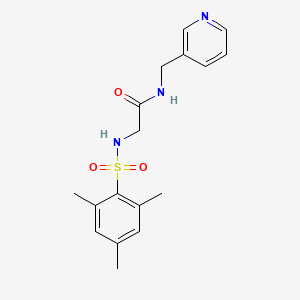
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide, also known as PTB-OX1, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mechanism of Action
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide's mechanism of action is thought to be through its selective activation of orexin/hypocretin neurons. These neurons are involved in regulating wakefulness, arousal, and cognitive performance. 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide selectively targets these neurons by binding to the orexin receptor 1 (OX1R), which is primarily expressed in the brain. This binding leads to the activation of OX1R and subsequent activation of orexin/hypocretin neurons.
Biochemical and Physiological Effects:
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide's activation of orexin/hypocretin neurons leads to various biochemical and physiological effects. These effects include increased arousal and cognitive performance, as well as modulation of various physiological processes such as feeding behavior, energy metabolism, and stress response. 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has also been shown to have anticancer effects, as mentioned previously.
Advantages and Limitations for Lab Experiments
One advantage of using 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide in lab experiments is its high selectivity and potency for the orexin system. This makes it a valuable tool for studying this system and developing orexin-based therapies. However, one limitation of using 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide research. One direction is to further investigate its potential therapeutic applications, such as in sleep disorders, cognitive impairments, and cancer. Another direction is to develop more selective and potent compounds that target the orexin system. Additionally, 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide could be used as a tool compound to study the orexin system and its role in various physiological processes. Overall, 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has the potential to be a valuable tool in scientific research and drug discovery.
Synthesis Methods
The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide involves the reaction of 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid with p-toluidine in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in the literature and has been used in various studies.
Scientific Research Applications
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been investigated for its potential application in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to selectively activate orexin/hypocretin neurons, which play a crucial role in regulating sleep and wakefulness. This activation can lead to increased arousal and cognitive performance, making 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide a potential therapeutic agent for sleep disorders and cognitive impairments.
In cancer research, 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This inhibition is thought to be due to 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide's ability to target specific proteins involved in cancer cell signaling pathways. This suggests that 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide could be a potential anticancer agent.
In drug discovery, 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been used as a tool compound to study the orexin system and its potential therapeutic applications. 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to have high selectivity and potency for the orexin system, making it a valuable tool for studying this system and developing orexin-based therapies.
properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-11-18(12-8-16)25-24(28)20-5-3-4-6-21(20)30-15-22-26-23(27-31-22)17-9-13-19(29-2)14-10-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUFWBDCLPWWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(4-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

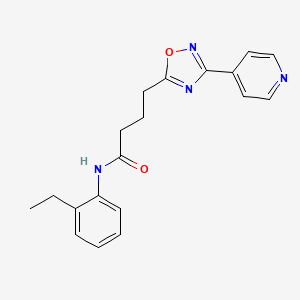

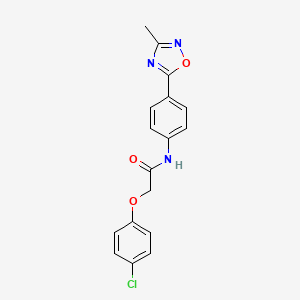





![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
![butyl 4-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate](/img/structure/B7716469.png)
